ethyl 3-(6-chloro-2-oxo-2H-chromen-3-yl)-3-oxopropanoate
Overview
Scientific Research Applications
Synthetic Applications and Relevance
Synthetic Protocols on 6H-Benzo[c]chromen-6-ones The compound ethyl 3-(6-chloro-2-oxo-2H-chromen-3-yl)-3-oxopropanoate is structurally related to the 6H-benzo[c]chromen-6-ones, which are core structures in various secondary metabolites with considerable pharmacological importance. The synthesis of these structures, including 6H-benzo[c]chromen-6-ones, involves intricate synthetic procedures due to their limited natural availability. The synthetic methods encompass protocols like Suzuki coupling reactions for the synthesis of biaryl structures, followed by lactonization, and reactions of 3-formylcoumarin (chromenones) with 1,3-bis(silylenol ethers). Efficient and straightforward procedures often involve the reactions of Michael acceptors (chromenones and chalcones) with 1,3- and 1,5-dicarbonyl compounds, which could be relevant for the synthesis of ethyl 3-(6-chloro-2-oxo-2H-chromen-3-yl)-3-oxopropanoate and its derivatives (Mazimba, 2016).
Analytical and Application Perspectives
ABTS/PP Decolorization Assay of Antioxidant Capacity Ethyl 3-(6-chloro-2-oxo-2H-chromen-3-yl)-3-oxopropanoate, due to its potential antioxidant properties, can be analyzed using assays such as the ABTS/potassium persulfate decolorization assay. This is a widely used method for determining the antioxidant capacity of compounds. The assay's reaction pathways involve the formation of coupling adducts with ABTS•+ or oxidation without coupling, particularly for antioxidants of phenolic nature. The significance of the coupling reaction in contributing to the total antioxidant capacity and the specificity and relevance of oxidation products require further elucidation. Nevertheless, this assay is recommended, albeit with certain reservations, for tracking changes in the same antioxidant system during storage and processing, which can be critical for maintaining the integrity and effectiveness of compounds like ethyl 3-(6-chloro-2-oxo-2H-chromen-3-yl)-3-oxopropanoate (Ilyasov et al., 2020).
Environmental and Ecological Implications
Review—Electrochemical Surface Finishing and Energy Storage Technology The chemical structure of ethyl 3-(6-chloro-2-oxo-2H-chromen-3-yl)-3-oxopropanoate suggests potential applications in the field of electrochemical technology, especially in the context of surface finishing and energy storage. This review article discusses the advancements in electrochemical technology with Lewis acidic haloaluminate room-temperature ionic liquids (RTILs), such as AlCl3–1-ethyl-3-methylimidazolium chloride and AlBr3–1-ethyl-3-methylimidazolium bromide, and novel chloroaluminate mixtures. These technologies are gaining attention due to the ease of handling haloaluminate RTILs and their mixtures with other solvents and materials. The categorization of the technology based on these RTILs into electroplating and energy storage, and the exploration of new findings and insights through the application of state-of-the-art technologies, highlight the potential relevance of compounds like ethyl 3-(6-chloro-2-oxo-2H-chromen-3-yl)-3-oxopropanoate in this domain (Tsuda et al., 2017).
properties
IUPAC Name |
ethyl 3-(6-chloro-2-oxochromen-3-yl)-3-oxopropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO5/c1-2-19-13(17)7-11(16)10-6-8-5-9(15)3-4-12(8)20-14(10)18/h3-6H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOLOSRFWIJXIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC2=C(C=CC(=C2)Cl)OC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(6-chloro-2-oxo-2H-chromen-3-yl)-3-oxopropanoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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